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Compound of Interest

Compound Name:
Benzyl 2-amino-4-

hydroxybutanoate

Cat. No.: B12280844 Get Quote

An In-depth Technical Guide to Benzyl 2-amino-
4-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyl 2-amino-4-hydroxybutanoate is a chiral amino acid ester of significant interest in the

fields of organic synthesis, medicinal chemistry, and drug development. Its structure,

incorporating a primary amine, a hydroxyl group, and a benzyl ester, makes it a versatile

building block for the synthesis of a variety of more complex molecules, particularly peptides

and other biologically active compounds. The benzyl ester group serves as a readily removable

protecting group for the carboxylic acid, while the amino and hydroxyl functionalities offer sites

for further chemical modification. This guide provides a comprehensive overview of the known

physical and chemical properties of Benzyl 2-amino-4-hydroxybutanoate, detailed

experimental protocols for its synthesis and handling, and visualizations of key chemical

transformations.

Core Properties
While specific experimental data for Benzyl 2-amino-4-hydroxybutanoate is not widely

available in the literature, its properties can be inferred from closely related compounds and
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general principles of organic chemistry.

Physical Properties
Quantitative physical data for the title compound is scarce. The following table summarizes key

identifiers and highlights the lack of experimentally determined physical constants.

Property Value Source

Molecular Formula C₁₁H₁₅NO₃ [1]

Molecular Weight 209.24 g/mol [1]

IUPAC Name
benzyl 2-amino-4-

hydroxybutanoate
[1]

Canonical SMILES
C1=CC=C(C=C1)COC(=O)C(

CCO)N
[1]

InChI Key
PIICDTONQLAGTM-

UHFFFAOYSA-N
[1]

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Chemical Properties
Benzyl 2-amino-4-hydroxybutanoate is expected to exhibit chemical properties characteristic

of a primary amine, a primary alcohol, and a benzyl ester.
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Property Description

Solubility

Expected to be soluble in organic solvents such

as methanol, ethanol, and dichloromethane.

Limited solubility in water is anticipated due to

the presence of the hydrophobic benzyl group.

Reactivity

The primary amine is nucleophilic and can

participate in reactions such as acylation,

alkylation, and peptide bond formation. The

hydroxyl group can undergo oxidation or be

used as a nucleophile. The benzyl ester can be

cleaved under various conditions, most

commonly via catalytic hydrogenation.

Stability

The compound is generally stable under neutral

conditions. The benzyl ester can be labile to

strong acids and bases.

Experimental Protocols
Due to the lack of a specific, published, step-by-step synthesis for Benzyl 2-amino-4-
hydroxybutanoate, this section provides detailed general procedures for the synthesis of

amino acid benzyl esters, which are directly applicable. The most common route involves a

two-step process: N-protection of the starting amino acid followed by esterification, and then

deprotection. An alternative is the direct Fischer-Speier esterification.

Synthesis Workflow
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General Synthetic Routes to Benzyl 2-amino-4-hydroxybutanoate

Two-Step Synthesis Direct Esterification

2-Amino-4-hydroxybutanoic acid

N-Boc-2-amino-4-hydroxybutanoic acid

Boc Anhydride, Base

N-Boc-Benzyl 2-amino-4-hydroxybutanoate

Benzyl Bromide, Base

Benzyl 2-amino-4-hydroxybutanoate

Trifluoroacetic Acid

2-Amino-4-hydroxybutanoic acid

Benzyl 2-amino-4-hydroxybutanoate
p-toluenesulfonate salt

Benzyl Alcohol, p-TsOH, Toluene (reflux)

Click to download full resolution via product page

Caption: Overview of synthetic strategies for Benzyl 2-amino-4-hydroxybutanoate.

Two-Step Synthesis via N-Protection
This is a widely used and generally high-yielding method that provides a clean product.

Step 1: N-Boc Protection of 2-Amino-4-hydroxybutanoic acid

Materials:

2-Amino-4-hydroxybutanoic acid
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Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Dioxane or Tetrahydrofuran (THF)

Water

Ethyl acetate

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 2-amino-4-hydroxybutanoic acid in a mixture of dioxane (or THF) and water.

Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 9-10.

Cool the reaction mixture to 0 °C in an ice bath.

Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the stirred reaction

mixture over a period of 30-60 minutes.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the organic solvent under reduced pressure.

Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).

Extract the product with ethyl acetate (3 x volume of aqueous phase).

Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield N-Boc-2-amino-4-hydroxybutanoic acid.

Step 2: Benzyl Esterification

Materials:

N-Boc-2-amino-4-hydroxybutanoic acid

Benzyl bromide (BnBr)

Cesium carbonate (Cs₂CO₃) or another suitable base

N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve N-Boc-2-amino-4-hydroxybutanoic acid in anhydrous DMF.

Add cesium carbonate to the solution and stir for 15-30 minutes at room temperature.

Add benzyl bromide dropwise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain N-Boc-Benzyl 2-
amino-4-hydroxybutanoate.

Step 3: N-Boc Deprotection

Materials:

N-Boc-Benzyl 2-amino-4-hydroxybutanoate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Procedure:

Dissolve N-Boc-Benzyl 2-amino-4-hydroxybutanoate in dichloromethane.

Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in a small amount of DCM and carefully neutralize with a saturated

solution of sodium bicarbonate.

Extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield

Benzyl 2-amino-4-hydroxybutanoate.
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Boc-Protection and Deprotection Cycle

R-NH₂

R-NH-Boc

Boc₂O, Base TFA, DCM

Click to download full resolution via product page

Caption: The reversible nature of Boc protection for amines.

Direct Fischer-Speier Esterification
This method is more direct but can sometimes lead to lower yields and the formation of

byproducts.[2]

Materials:

2-Amino-4-hydroxybutanoic acid

Benzyl alcohol

p-Toluenesulfonic acid (p-TsOH) monohydrate

Toluene or Cyclohexane[2]

Diethyl ether or Ethyl acetate[2]

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-amino-4-

hydroxybutanoic acid, a significant excess of benzyl alcohol, a catalytic amount of p-
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toluenesulfonic acid monohydrate, and toluene (or cyclohexane).[2]

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-

Stark trap.[2]

Continue refluxing until no more water is collected.

Cool the reaction mixture to room temperature.

Add diethyl ether or ethyl acetate to precipitate the p-toluenesulfonate salt of the product.[2]

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g.,

sodium bicarbonate), followed by extraction with an organic solvent.

Characterization
As no specific spectral data for Benzyl 2-amino-4-hydroxybutanoate is readily available, the

following table provides expected characteristic signals based on its structure and data from

analogous compounds.
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Technique Expected Observations

¹H NMR

~7.3-7.4 ppm (m, 5H): Aromatic protons of the

benzyl group.~5.2 ppm (s, 2H): Methylene

protons of the benzyl group (O-CH₂-Ph).~3.6-

3.8 ppm (m, 1H): Methine proton at the α-

carbon (CH-NH₂).~3.5-3.7 ppm (t, 2H):

Methylene protons adjacent to the hydroxyl

group (CH₂-OH).~1.8-2.0 ppm (m, 2H):

Methylene protons at the β-carbon (CH₂-

CH).Broad singlet: Protons of the amino and

hydroxyl groups (exchangeable with D₂O).

¹³C NMR

~173-175 ppm: Carbonyl carbon of the

ester.~135-136 ppm: Quaternary aromatic

carbon of the benzyl group.~128-129 ppm:

Aromatic carbons of the benzyl group.~66-67

ppm: Methylene carbon of the benzyl group (O-

CH₂-Ph).~58-60 ppm: Methylene carbon

adjacent to the hydroxyl group (CH₂-OH).~54-56

ppm: Methine carbon at the α-carbon (CH-

NH₂).~35-37 ppm: Methylene carbon at the β-

carbon (CH₂-CH).

IR (Infrared Spectroscopy)

~3300-3400 cm⁻¹ (broad): O-H and N-H

stretching vibrations.~3030 cm⁻¹: Aromatic C-H

stretching.~2850-2950 cm⁻¹: Aliphatic C-H

stretching.~1730-1750 cm⁻¹: C=O stretching of

the ester.~1600, 1495, 1450 cm⁻¹: Aromatic

C=C stretching.~1100-1200 cm⁻¹: C-O

stretching of the ester.

Mass Spectrometry (MS)
[M+H]⁺ = 210.1125: Expected exact mass for

the protonated molecule (C₁₁H₁₆NO₃⁺).

Applications in Research and Development
Benzyl 2-amino-4-hydroxybutanoate is primarily utilized as a synthetic intermediate. Its key

applications include:
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Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains. The

benzyl ester protects the C-terminus during peptide coupling reactions.[1]

Pharmaceutical Development: It serves as a chiral building block for the synthesis of

complex drug molecules where the amino and hydroxyl groups can be further functionalized.

[1]

Biochemical Research: Derivatives of this compound can be used to probe enzyme

mechanisms and protein interactions.[1]

Safety and Handling
As with all laboratory chemicals, Benzyl 2-amino-4-hydroxybutanoate should be handled

with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion,

and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided

by the supplier.

Conclusion
Benzyl 2-amino-4-hydroxybutanoate is a valuable chiral building block in organic synthesis.

While specific, experimentally determined physical and spectral data are not readily available in

the public domain, its properties and reactivity can be reliably predicted based on its structure

and comparison with related compounds. The synthetic protocols outlined in this guide provide

a solid foundation for its preparation in a laboratory setting. Its utility in peptide synthesis and

as a precursor for more complex molecules underscores its importance for researchers in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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